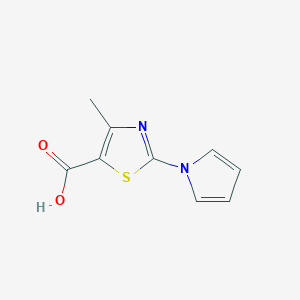

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6-7(8(12)13)14-9(10-6)11-4-2-3-5-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUNGMDSKKLZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1361198-43-7) is a thiazole derivative that has garnered attention for its potential biological activities. With a molecular formula of CHNOS and a molecular weight of 208.24 g/mol, this compound is being researched for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 208.24 g/mol |

| CAS Number | 1361198-43-7 |

Anticancer Activity

Research indicates that thiazole derivatives, including 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.

For example, a study reported that thiazole derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and others. The IC values ranged significantly, indicating the effectiveness of these compounds in targeting cancer cells .

Anti-inflammatory Effects

Thiazole compounds have been noted for their anti-inflammatory properties. In experimental models, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has shown the ability to reduce pro-inflammatory cytokines and markers associated with inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant capacity of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has been evaluated through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers. The compound has demonstrated promising results in enhancing endogenous antioxidant defenses, which could be beneficial in preventing oxidative damage associated with various diseases .

Case Studies

Several studies have highlighted the pharmacological potential of thiazole derivatives:

- Diabetes Management : A study involving a related thiazole derivative indicated improvements in insulin sensitivity and lipid profiles in diabetic animal models. The administration of the compound resulted in normalization of glucose levels and reduction of oxidative stress markers .

- Cytotoxicity Assessment : In a comparative study on various thiazole compounds, 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid was evaluated alongside other analogs for its anticancer activity against multiple cell lines. The results indicated that this compound had a favorable profile in terms of selectivity and potency compared to standard chemotherapeutic agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds, including 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial activity against various bacterial strains. A study demonstrated that thiazole derivatives showed enhanced antibacterial effects compared to traditional antibiotics like Oxytetracycline . The compound's effectiveness was evaluated against both Gram-positive and Gram-negative bacteria, revealing a noteworthy increase in potency.

Anticancer Potential

Thiazole derivatives are also being explored for their anticancer properties. Compounds containing the thiazole ring have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural features of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid may contribute to this activity, making it a candidate for further investigation in cancer therapy .

Synthesis and Derivatives

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions that integrate pyrrole and thiazole moieties. Various derivatives have been synthesized to enhance biological activity or target specific pathways within microbial or cancerous cells. For instance, modifications at the carboxylic acid position can lead to compounds with improved solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis of novel thiazole derivatives, including 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. The results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics against resistant strains like Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer properties of thiazole derivatives in vitro. Compounds were tested on various cancer cell lines, showcasing promising results in inhibiting cell growth and promoting apoptosis. The study suggested that the presence of the pyrrole ring within the structure may play a crucial role in its mechanism of action against cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Bioactivity: The 2-pyrrolyl substituent in the target compound is distinct from the 2-phenyl or 2-(trifluoromethyl)phenyl groups in analogs. While phenyl and CF₃-substituted derivatives exhibit higher thermal stability, the pyrrole ring may enhance π-π stacking interactions in biological targets . The antidiabetic activity of 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid highlights the importance of aminoalkyl substituents in modulating biological activity .

Thermal Stability: Phenyl-substituted analogs (e.g., 4-methyl-2-phenyl variant) have higher melting points (>200°C), suggesting stronger crystal packing interactions .

Synthetic Utility :

- Ethyl ester derivatives (e.g., ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate) serve as precursors for carboxylic acid activation in peptide coupling or prodrug design .

Q & A

Q. What synthetic methodologies are reported for preparing 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation or coupling reactions. For example:

- Cyclocondensation : Reacting ethyl acetoacetate with appropriate reagents (e.g., DMF-DMA) and arylhydrazines to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives .

- Pyrrole introduction : Using 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux to introduce the 1H-pyrrol-1-yl group, analogous to methods for related thiadiazoles .

- Purification : Recrystallization from ethanol or toluene is common to achieve >95% purity .

Q. How can the structural integrity of this compound be validated?

Key analytical techniques include:

- HPLC : For purity assessment (e.g., C18 column, acetonitrile/water mobile phase) .

- FTIR : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations) .

- NMR : ¹H NMR to confirm substituents (e.g., pyrrole protons at δ 6.2–6.8 ppm, thiazole-CH3 at δ 2.4 ppm) .

- X-ray crystallography : For unambiguous confirmation of molecular geometry .

Q. What solvents and reaction conditions optimize the synthesis?

- Solvents : DMF or THF for coupling reactions; glacial acetic acid for cyclization .

- Catalysts : NaN₃ for azide formation in pyrazole intermediates .

- Temperature : Reflux (100–120°C) for cyclocondensation; 50°C for milder substitutions .

Advanced Research Questions

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

- Regioselectivity : Electron-donating groups (e.g., methyl) on the thiazole ring enhance nucleophilic aromatic substitution at the 2-position. Computational studies (DFT) can predict charge distribution .

- Suzuki coupling : Boronic acids with electron-withdrawing groups (e.g., -NO₂) improve coupling efficiency with pyrrole-thiazole systems .

Q. What strategies resolve contradictions in reaction yields under varying conditions?

- Case study : When comparing DMF (50°C) vs. glacial acetic acid (reflux):

- DMF : Higher solubility but may lead to decomposition; monitor via TLC at 3-hour intervals .

- Acetic acid : Promotes cyclization but requires strict pH control during workup (neutralize with NaHCO₃) .

- By-product analysis : Use LC-MS to identify side products (e.g., over-oxidized pyrrole derivatives) .

Q. How can computational modeling guide SAR studies for bioactivity?

Q. What are the stability challenges in aqueous solutions, and how are they mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.